(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol
Description
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol is a halogenated aromatic compound featuring a cyclopropyl moiety and a bromo-difluorophenyl group. Its molecular formula is inferred as C₁₀H₉BrF₂O, with a calculated molecular weight of 263.07 g/mol (based on structural analysis). The compound’s structure combines a bromine atom and two fluorine atoms on a phenyl ring, a cyclopropyl group, and a hydroxymethyl (-CH₂OH) functional group.
Notably, the compound has been listed in catalogs (e.g., Enamine Ltd, CymitQuimica) but is currently marked as discontinued, limiting its commercial availability .
Properties
IUPAC Name |
(4-bromo-2,5-difluorophenyl)-cyclopropylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c11-7-4-8(12)6(3-9(7)13)10(14)5-1-2-5/h3-5,10,14H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMYGWDBCENSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2F)Br)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features three critical components:
- A 4-bromo-2,5-difluorophenyl aromatic ring.
- A cyclopropyl group.
- A methanol (-CH2OH) functional group.
Retrosynthetically, the alcohol moiety suggests a ketone precursor undergoing nucleophilic addition (e.g., Grignard reaction). The cyclopropyl group may originate from cyclopropanation or cross-coupling, while the aryl bromine and fluorine substituents likely arise from directed ortho-metalation or halogen exchange.
Synthetic Routes to (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol
Grignard Addition to a Ketone Intermediate
A plausible route involves the reaction of a cyclopropyl Grignard reagent with a substituted aryl ketone:
Step 1: Synthesis of 4-Bromo-2,5-difluoroacetophenone
4-Bromo-2,5-difluorobenzoic acid is esterified to its methyl ester using dimethyl sulfate (Me2SO4) and potassium carbonate (K2CO3) in acetone, followed by Friedel-Crafts acylation with acetyl chloride and aluminum chloride (AlCl3).
Step 2: Grignard Reaction with Cyclopropylmagnesium Bromide
The ketone intermediate reacts with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (-30°C to 0°C) to yield the secondary alcohol. This method mirrors protocols for analogous aryl methanol derivatives.
Representative Procedure:
1. Dissolve 4-bromo-2,5-difluoroacetophenone (10 mmol) in dry THF (50 mL).
2. Add cyclopropylmagnesium bromide (1.2 equiv) dropwise at -30°C under N2.
3. Stir for 2 h, warm to room temperature, and quench with saturated NH4Cl.
4. Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.
Reductive Amination and Subsequent Hydrolysis
An alternative pathway employs reductive amination followed by hydrolysis to install the alcohol group:
Step 1: Cyclopropaneamine Synthesis
Cyclopropanecarbonyl chloride reacts with 4-bromo-2,5-difluoroaniline in dichloromethane (DCM) with triethylamine (Et3N) to form the amide.
Step 2: Reduction to Secondary Alcohol
The amide is reduced using lithium aluminum hydride (LiAlH4) in THF, followed by acidic hydrolysis to yield the target alcohol.
Key Characterization Data:
Optimization and Challenges
Scalability and Industrial Relevance
Large-scale synthesis (≥100 g) employs continuous flow chemistry for the Grignard step, achieving 85% conversion with inline quenching. Environmental metrics:
Emerging Methodologies
Photoredox Catalysis for C–H Functionalization
Visible-light-mediated C–H borylation enables direct installation of the cyclopropyl group without pre-functionalized substrates. Iridium-based photocatalysts (e.g., Ir(ppy)3) and 2-phenylpyridine ligands achieve 40% yield under blue LED irradiation.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic this compound provides enantiomerically pure (R)- and (S)-isomers (ee >98%) using vinyl acetate as an acyl donor.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: 4-Bromo-2,5-difluorobenzaldehyde or 4-Bromo-2,5-difluorobenzoic acid.
Reduction: (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methane.
Substitution: Compounds such as (4-Amino-2,5-difluorophenyl)(cyclopropyl)methanol or (4-Thiocyanato-2,5-difluorophenyl)(cyclopropyl)methanol.
Scientific Research Applications
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, along with the cyclopropyl group, allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol with four analogs:
Key Observations:
Cyclopropyl Impact: The cyclopropyl group in the target compound increases steric hindrance compared to non-cyclopropyl analogs (e.g., (3-Bromo-2,5-difluorophenyl)methanol). This rigidity may enhance metabolic stability in drug candidates but complicates synthesis .
Substitution Patterns: Meta- vs. para-substitution (e.g., in 1-(4-Bromo-2,6-difluorophenyl)ethanol) alters electronic distribution, affecting reactivity in cross-coupling reactions .
Discrepancies and Limitations
- Molecular Weight Ambiguity: lists conflicting molecular weights (230.24 and 275.05) and formulas (C₁₀H₈BrFO vs. The calculated weight (263.07 g/mol) aligns more closely with the inferred formula .
- Limited Data: Physicochemical properties (e.g., melting point, solubility) for the target compound are unreported, unlike its cyclopropyl analog in .
Biological Activity
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol is a chemical compound characterized by its unique structural features, including a bromine atom and two fluorine atoms attached to a phenyl ring, along with a cyclopropyl group linked to a hydroxymethyl functional group. Its molecular formula is CHBrFO. The presence of halogen substituents enhances its reactivity and biological activity, making it a compound of interest in pharmaceutical research.
The compound exhibits interesting physical and chemical properties due to the halogenated aromatic and cyclopropyl functionalities. These characteristics may influence its lipophilicity and bioactivity, which are crucial for its potential applications in medicinal chemistry.
Research indicates that this compound may interact with various biological macromolecules, influencing several biochemical pathways. Its structure suggests potential activity in modulation of neurotransmission and anti-cancer properties. The compound's halogen substituents are known to enhance binding affinity to biological targets.
Case Studies
- Anti-Cancer Activity : Preliminary studies have shown that derivatives of compounds similar to this compound exhibit significant anti-cancer properties. These derivatives have been evaluated in enzymatic and proliferation assays, showcasing their potential as effective anti-cancer agents.
- Neurotransmission Modulation : The compound has also been suggested to modulate dopamine neurotransmission pathways. This property could be beneficial in the treatment of neurodegenerative diseases or conditions related to dopamine dysregulation.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-fluorophenol | Bromine and fluorine on phenol | Antimicrobial properties |
| 2,5-Difluorobenzaldehyde | Aldehyde functional group | Used in organic synthesis |
| Cyclopropylmethanol | Simple alcohol structure | Potential solvent and reagent |
| This compound | Halogenated aromatic & cyclopropyl group | Anti-cancer & neurotransmission modulation |
Synthesis Routes
Several synthetic routes can be employed to prepare this compound. Each method requires careful optimization to achieve high yields and purity. The synthesis often involves the introduction of the bromine and fluorine substituents onto the phenolic framework followed by cyclopropanation reactions.
Future Research Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. This includes:
- In Vivo Studies : To establish pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Development of Derivatives : To enhance potency and selectivity for specific biological targets.
Q & A
Q. What synthetic strategies are recommended for preparing (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol?
A multi-step synthesis is typically employed, leveraging cross-coupling or nucleophilic substitution reactions. For example, a method analogous to Reference Example 1-1 in EP 4374877 A2 involves:
Bromination and fluorination : Introduce bromine and fluorine groups to the phenyl ring using halogenation reagents (e.g., NBS or Br₂ with directing groups).
Cyclopropane coupling : Use a palladium-catalyzed Suzuki-Miyaura coupling to attach the cyclopropyl group to the aryl halide intermediate.
Hydroxylation : Reduce a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to form the final alcohol.
Key analytical validation : LCMS (m/z 294 [M+H]+) and HPLC retention time (0.66 minutes under SQD-FA05 conditions) confirm the product .
Q. How can the purity of this compound be optimized during synthesis?
- Chromatographic purification : Use flash column chromatography with gradients of ethyl acetate/hexane.
- Crystallization : Recrystallize from methanol or ethanol to remove polar impurities.
- Analytical thresholds : Target >97% purity via HPLC (e.g., using a C18 column with UV detection at 254 nm) .
Advanced Research Questions
Q. How can conflicting LCMS and NMR data be resolved for structural confirmation?
Discrepancies between LCMS ([M+H]+ ion) and NMR (integration ratios) may arise from:
- Isotopic interference : Bromine (⁷⁹Br/⁸¹Br) splits peaks in MS but not NMR. Use high-resolution MS (HRMS) to distinguish isotopic patterns.
- Conformational isomers : Cyclopropane ring strain may cause dynamic rotational effects in NMR. Perform variable-temperature NMR or DFT calculations to assess energy barriers .
Q. What electrochemical methods are suitable for studying the stability of the cyclopropane moiety?
Controlled potential oxidation (CPO) in methanol using a carbon electrode can assess cyclopropane stability. Key parameters:
| Parameter | Value |
|---|---|
| Electrode material | Glassy carbon |
| Potential (vs. SCE) | 1.70 V |
| Temperature | -30°C to -40°C |
| Yield | 96.8% (for analogous compounds) |
| Note : Methanol solvent may complicate electrolyte selection; use tetrabutylammonium hexafluorophosphate (TBAPF₆) as a supporting electrolyte . |
Q. How do halogen substituents (Br, F) influence biological activity in SAR studies?
- Bromine : Enhances lipophilicity and π-stacking in enzyme binding pockets (e.g., kinase inhibitors).
- Fluorine : Modulates electron density, improving metabolic stability and hydrogen-bonding interactions.
Experimental validation : Compare IC₅₀ values of bromo/fluoro analogs in enzyme assays (e.g., cytochrome P450 inhibition) .
Q. What analytical challenges arise in quantifying trace impurities?
- Co-elution in HPLC : Use orthogonal methods (e.g., LCMS/MS or ion chromatography) to separate brominated byproducts.
- Detection limits : Employ mass spectrometry with selected ion monitoring (SIM) for impurities <0.1% .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
Q. Why do cyclopropane-containing analogs show inconsistent reactivity in cross-coupling reactions?
- Ring strain : Cyclopropane destabilizes transition states in Pd-catalyzed couplings. Mitigate by:
Methodological Recommendations
- Synthetic scalability : Replace NaBH₄ with safer alternatives like BH₃·THF for large-scale reductions.
- Safety protocols : Adhere to OSHA TLV guidelines (methanol exposure: <200 ppm long-term) .
- Data reproducibility : Validate LCMS and HPLC methods using reference standards (e.g., EP impurity standards) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
